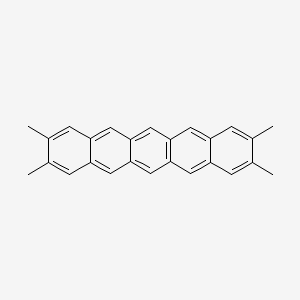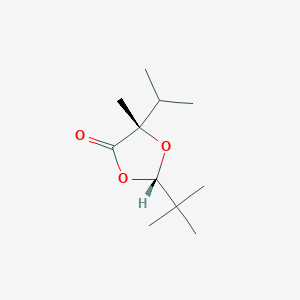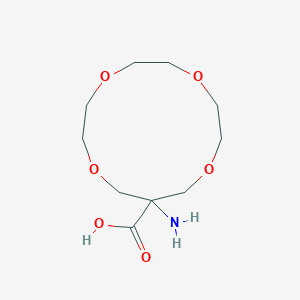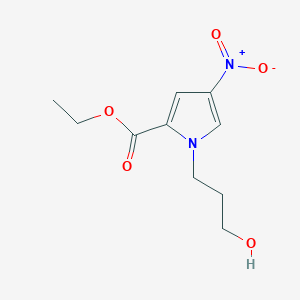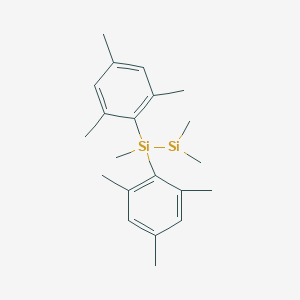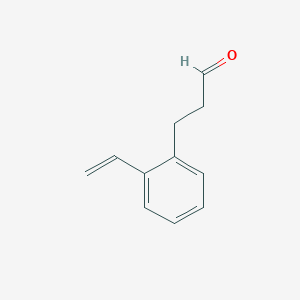
2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxypropan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one typically involves multi-step organic reactions. One common method involves the alkylation of cyclohexanone derivatives followed by hydroxylation. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactive nature of the intermediates and reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methyl and hydroxypropan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-OH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: A structurally related compound with similar functional groups.
2-Hydroxypropyl acrylate: Another compound with a hydroxypropan-2-yl group, used in polymer chemistry.
Uniqueness
2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
623531-70-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(1-hydroxypropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
OVVORYLZOZFTDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
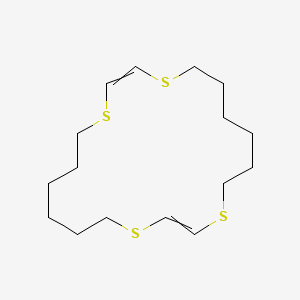

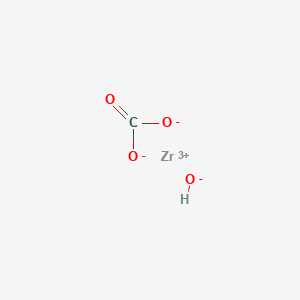
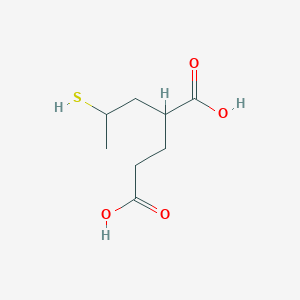
![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
